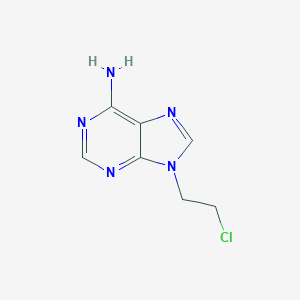

9-(2-Chloroethyl)-9H-purin-6-amine

Overview

Description

Synthesis Analysis

The synthesis of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, often involves strategies such as N-methylation of known 6-chloropurines followed by displacement reactions, showcasing the versatility of purine compounds in organic synthesis (Roggen & Gundersen, 2008). Advanced techniques employ phosphorus pentoxide in organic synthesis to generate 9-aryl-9H-purin-6-amines, illustrating the reactivity of different arylamine substituents in purine synthesis (El-Bayouki, Nielsen, & Pedersen, 1985).

Molecular Structure Analysis

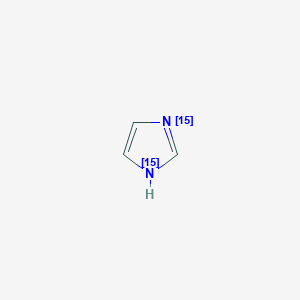

The molecular structure of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, has been extensively studied using spectroscopic methods such as NMR, which helps in identifying the tautomers and understanding the tautomeric equilibria influenced by substituents (Gundersen et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 9-(2-Chloroethyl)-9H-purin-6-amine derivatives is influenced by the nature of substituents, as seen in alkylation reactions. Compounds with strongly electronegative substituents exhibit varied reactivity, which is critical for designing targeted chemical transformations and understanding the interaction with biological targets (Roggen & Gundersen, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The compound has been synthesized through various methods. For example, N-Methoxy-9-methyl-9H-purin-6-amines, closely related to 9-(2-Chloroethyl)-9H-purin-6-amine, have been synthesized by N-methylation of known 6-chloropurines, followed by chlorine displacement. This demonstrates the compound's flexibility in synthetic organic chemistry (Roggen & Gundersen, 2008).

Reactivity and Tautomerism : The compound exhibits significant variations in amino/imino tautomer ratios, which have been identified using NMR methods. Understanding these tautomeric forms is crucial in designing drugs with targeted properties (Roggen & Gundersen, 2008).

Biological Activities

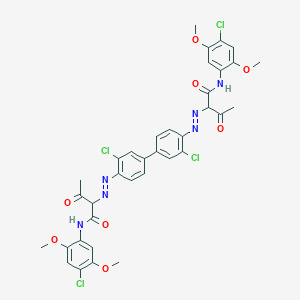

Antibacterial and Anticancer Properties : Compounds structurally related to 9-(2-Chloroethyl)-9H-purin-6-amine have been synthesized and screened for antibacterial activity. Additionally, some of these compounds have shown potential in anticancer activities (Govori, 2017).

Enzyme Inhibition and Disease Treatment : Certain derivatives have been evaluated for their activity against enzymes like acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's (Kang et al., 2013).

DNA Repair Enzyme Activity Evaluation : Derivatives of the compound have been used to synthesize labeled compounds for evaluating the activity of DNA repair enzymes in tumor tissues, suggesting applications in cancer research and treatment (Schirrmacher et al., 2002).

Advanced Applications

Tubulin Polymerization Inhibition : Some synthesized derivatives have shown potential as tubulin polymerization inhibitors, which is significant in the development of anticancer drugs (Zhou et al., 2017).

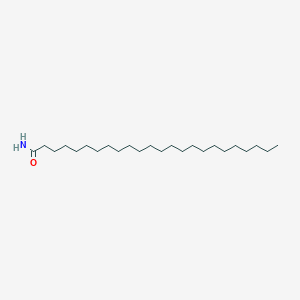

Synthetic Process Development : Research has also focused on developing efficient synthetic processes for derivatives of 9-(2-Chloroethyl)-9H-purin-6-amine, which is crucial for large-scale pharmaceutical manufacturing (Shi et al., 2015).

Mechanism of Action

Target of Action

9-(2-Chloroethyl)-9H-purin-6-amine is a nitrogen mustard alkylating agent . It primarily targets DNA and RNA in cells . The compound’s primary role is to interfere with the normal functioning of DNA and RNA, which are crucial for cell replication and protein synthesis .

Mode of Action

The compound interacts with its targets by transferring its alkyl group to DNA and RNA . This alkylation results in the formation of cross-links within the DNA and RNA strands, which prevents the strands from uncoiling and separating. This, in turn, inhibits DNA replication and RNA transcription, thereby disrupting cell division and protein synthesis .

Biochemical Pathways

The compound affects the DNA replication and RNA transcription pathways . The downstream effects include the inhibition of cell division and protein synthesis, leading to cell death . This makes 9-(2-Chloroethyl)-9H-purin-6-amine effective in treating rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar nitrogen mustard alkylating agents are known to be rapidly absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . These properties may impact the bioavailability of 9-(2-Chloroethyl)-9H-purin-6-amine, affecting its efficacy and potential side effects.

Result of Action

The molecular effect of the compound’s action is the formation of cross-links within DNA and RNA strands . On a cellular level, this leads to the inhibition of cell division and protein synthesis, resulting in cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

properties

IUPAC Name |

9-(2-chloroethyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIXGDZXYORBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287371 | |

| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Chloroethyl)-9H-purin-6-amine | |

CAS RN |

19255-48-2 | |

| Record name | 19255-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)